molecular formula C14H23BrN2O B13739989 1-Octyl-3-carbamoylpyridinium bromide

1-Octyl-3-carbamoylpyridinium bromide

Katalognummer: B13739989
Molekulargewicht: 315.25 g/mol
InChI-Schlüssel: RHUAIACKFDLUPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Octyl-3-carbamoylpyridinium bromide is a chemical compound with the molecular formula C14H23BrN2O and a molecular weight of 315.26 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with an octyl group and a carbamoyl group. It is commonly used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Octyl-3-carbamoylpyridinium bromide typically involves the reaction of 3-carbamoylpyridine with 1-bromooctane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1-Octyl-3-carbamoylpyridinium bromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 1-octyl-3-hydroxypyridinium, while reduction with sodium borohydride would yield 1-octyl-3-aminopyridinium.

Wissenschaftliche Forschungsanwendungen

1-Octyl-3-carbamoylpyridinium bromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Octyl-3-carbamoylpyridinium bromide involves its interaction with molecular targets such as enzymes, receptors, or cell membranes. The compound can disrupt the integrity of cell membranes, leading to cell lysis. It may also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .

Vergleich Mit ähnlichen Verbindungen

1-Octyl-3-carbamoylpyridinium bromide can be compared with other similar compounds such as:

    1-Octyl-3-methylimidazolium bromide: This compound has a similar structure but with an imidazolium ring instead of a pyridinium ring. It is also used as a phase transfer catalyst and has similar chemical properties.

    1-Benzyl-3-carbamoylpyridinium bromide: This compound has a benzyl group instead of an octyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H23BrN2O

Molekulargewicht

315.25 g/mol

IUPAC-Name

1-octylpyridin-1-ium-3-carboxamide;bromide

InChI

InChI=1S/C14H22N2O.BrH/c1-2-3-4-5-6-7-10-16-11-8-9-13(12-16)14(15)17;/h8-9,11-12H,2-7,10H2,1H3,(H-,15,17);1H

InChI-Schlüssel

RHUAIACKFDLUPJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.